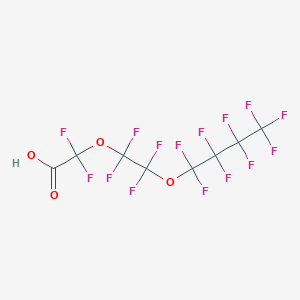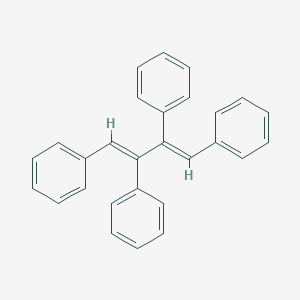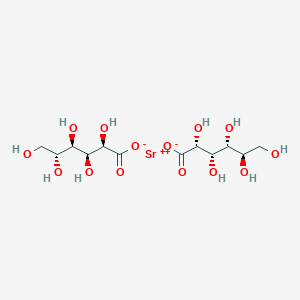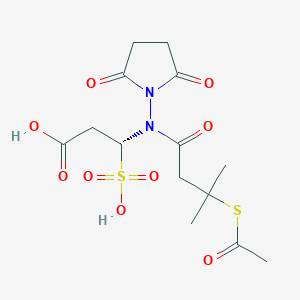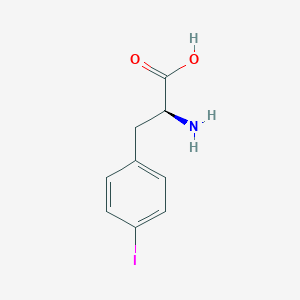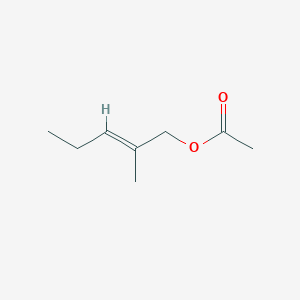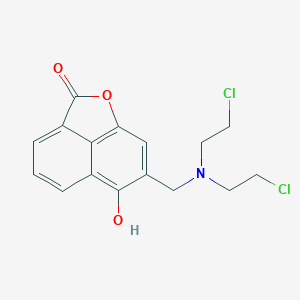
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone, also known as CNOB, is a chemical compound that has been widely used in scientific research. It is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death.
Wirkmechanismus
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can crosslink DNA strands, leading to cell death. It reacts with the amino groups of guanine and adenine bases in DNA, forming stable covalent adducts. The crosslinking of DNA strands prevents DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been shown to induce DNA damage and activate DNA damage response pathways in cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been shown to have anti-tumor activity in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is a potent DNA alkylating agent that can induce DNA damage in cells. It is a useful tool for studying DNA damage and repair mechanisms. However, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone is highly toxic and must be handled with care. It is also difficult to work with due to its low solubility in water and organic solvents.
Zukünftige Richtungen
There are several future directions for research on 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone. One area of research is the development of new analogs of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone that have improved solubility and lower toxicity. Another area of research is the use of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone in combination with other DNA-damaging agents for cancer treatment. Finally, 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone could be used to study the role of DNA damage in aging and age-related diseases.
Synthesemethoden
The synthesis of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone involves the reaction of 5-hydroxy-1,8-naphthalic anhydride with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone as a yellow crystalline powder. The purity of 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has been extensively used in scientific research as a tool to study DNA damage and repair mechanisms. It has been used to induce DNA crosslinking in cells and to study the cellular response to DNA damage. 5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone has also been used in studies investigating the role of DNA damage in cancer development and treatment.
Eigenschaften
CAS-Nummer |
134274-45-6 |
|---|---|
Produktname |
5-Hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Molekularformel |
C16H15Cl2NO3 |
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
10-[bis(2-chloroethyl)aminomethyl]-9-hydroxy-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
InChI |
InChI=1S/C16H15Cl2NO3/c17-4-6-19(7-5-18)9-10-8-13-14-11(15(10)20)2-1-3-12(14)16(21)22-13/h1-3,8,20H,4-7,9H2 |
InChI-Schlüssel |
FFEJZWZVRIARDK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
Kanonische SMILES |
C1=CC2=C(C(=CC3=C2C(=C1)C(=O)O3)CN(CCCl)CCCl)O |
Andere CAS-Nummern |
134274-45-6 |
Synonyme |
5-HCANC 5-hydroxy-6-(N,N-bis(2-chloroethyl)aminomethyl)naphthalene-1,8-carbolactone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
